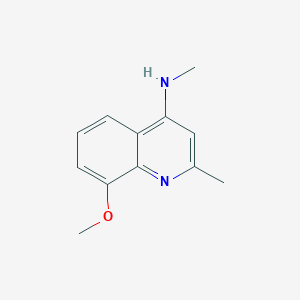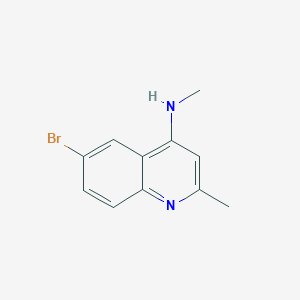![molecular formula C17H17N3O B7851853 N-[2-(4-methoxyphenyl)ethyl]quinazolin-4-amine](/img/structure/B7851853.png)
N-[2-(4-methoxyphenyl)ethyl]quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-methoxyphenyl)ethyl]quinazolin-4-amine is a chemical compound that belongs to the quinazoline class of molecules Quinazolines are bicyclic compounds containing two nitrogen atoms in the ring structure, and they are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-methoxyphenyl)ethyl]quinazolin-4-amine typically involves the following steps:
Benzene Derivative Preparation: The starting material, 4-methoxyphenyl ethylamine, is prepared by reacting 4-methoxybenzaldehyde with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Quinazoline Formation: The benzene derivative is then reacted with anthranilic acid in the presence of polyphosphoric acid (PPA) to form the quinazoline core.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, and the process may involve the use of catalysts to enhance the reaction efficiency.
化学反応の分析
Types of Reactions: N-[2-(4-methoxyphenyl)ethyl]quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4-one derivatives.
Reduction: Reduction reactions can be used to convert the quinazoline core to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Quinazolin-4-one Derivatives: Resulting from oxidation reactions.
Amine Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Resulting from electrophilic substitution reactions.
科学的研究の応用
Medicinal Chemistry: The compound has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.
Biology: It has been investigated for its effects on cell signaling pathways and its potential use in cancer research.
Material Science: The compound's unique properties have been explored for use in the development of new materials with specific functionalities.
作用機序
The mechanism by which N-[2-(4-methoxyphenyl)ethyl]quinazolin-4-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
N-[2-(4-methoxyphenyl)ethyl]quinazolin-4-amine is similar to other quinazoline derivatives, such as:
Quinazolin-4-one: A closely related compound with similar biological activities.
2-Methoxyquinazoline: Another derivative with potential medicinal applications.
4-Methoxybenzamide:
Uniqueness: What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the methoxy group, which can influence its biological activity and chemical reactivity.
特性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-21-14-8-6-13(7-9-14)10-11-18-17-15-4-2-3-5-16(15)19-12-20-17/h2-9,12H,10-11H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWXAYBIKYVABG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
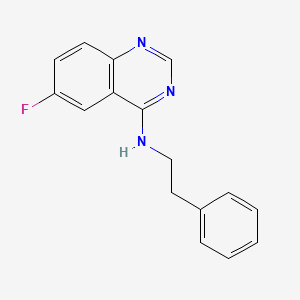
![6-fluoro-N-[2-(4-fluorophenyl)ethyl]quinazolin-4-amine](/img/structure/B7851790.png)
![6-fluoro-N-[2-(4-methoxyphenyl)ethyl]quinazolin-4-amine](/img/structure/B7851792.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoroquinazolin-4-amine](/img/structure/B7851798.png)
![3-[(6-Fluoroquinazolin-4-yl)amino]propan-1-ol](/img/structure/B7851811.png)
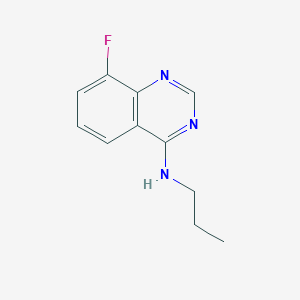
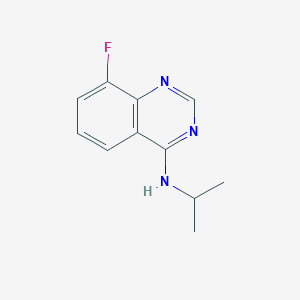
![8-fluoro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B7851840.png)
![4-[2-[(Quinazoline-4-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7851858.png)
![4-{[(Quinazolin-4-yl)amino]methyl}benzene-1-sulfonamide](/img/structure/B7851862.png)
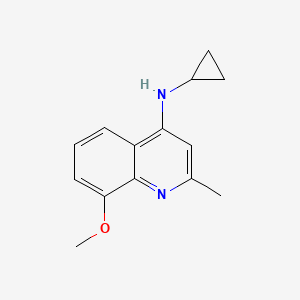
![2-[(6-Bromoquinazolin-4-yl)amino]-2-methylpropan-1-ol](/img/structure/B7851869.png)
